(4-Benzylpiperidin-1-yl)(3-hydroxyphenyl)methanethione
Description
(4-Benzylpiperidin-1-yl)(3-hydroxyphenyl)methanethione is a complex organic compound that features a piperidine ring substituted with a benzyl group and a methanethione group attached to a hydroxyphenyl moiety
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-hydroxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c21-18-8-4-7-17(14-18)19(22)20-11-9-16(10-12-20)13-15-5-2-1-3-6-15/h1-8,14,16,21H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVNFNIYYYHIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=S)C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)(3-hydroxyphenyl)methanethione typically involves multi-step organic reactions. One common method starts with the preparation of 4-benzylpiperidine, which is then reacted with 3-hydroxybenzaldehyde under specific conditions to form the intermediate. This intermediate is further treated with a sulfurizing agent to introduce the methanethione group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)(3-hydroxyphenyl)methanethione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanethione group can be reduced to a methylene group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 3-hydroxybenzaldehyde derivatives, while reduction of the methanethione group may produce (4-Benzylpiperidin-1-yl)(3-hydroxyphenyl)methane.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzylpiperidin-1-yl)(3-hydroxyphenyl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)(3-hydroxyphenyl)methanethione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanethione: Similar structure but with a methoxy group instead of a hydroxy group.
(4-Benzylpiperidin-1-yl)(3-chlorophenyl)methanethione: Similar structure but with a chloro group instead of a hydroxy group.
(4-Benzylpiperidin-1-yl)(3-nitrophenyl)methanethione: Similar structure but with a nitro group instead of a hydroxy group.
Uniqueness
(4-Benzylpiperidin-1-yl)(3-hydroxyphenyl)methanethione is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable subject of study in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
